molecular formula C20H20N4O3S B3019281 (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021031-54-8

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

カタログ番号: B3019281
CAS番号: 1021031-54-8
分子量: 396.47
InChIキー: KLTKWGPZWNEBCH-MHWRWJLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 3 and a styrylsulfonyl-piperazine moiety at position 4. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating bioactivity and bioavailability, particularly in CNS-targeted molecules .
  • Furan-2-yl group: A heteroaromatic substituent that may enhance lipophilicity and influence binding interactions with biological targets.

特性

IUPAC Name

3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKWGPZWNEBCH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a furan ring and a piperazine moiety , contributing to its unique reactivity and biological interactions. The presence of the sulfonyl group enhances its potential for diverse biological activities.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance selectivity and potency against various cancer cell lines.

CompoundCancer TypeGrowth Inhibition (%)GI50 (µM)
Compound 10lNon-Small Cell Lung Cancer (NSCLC)62.21% - 100.14%1.66 - 100
Compound 17aProstate Cancer85.00%5.00
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazineMelanomaTBDTBD

The mechanism of action often involves the modulation of cell cycle progression and apoptosis. For example, compound 10l induced G0–G1 phase arrest in A549 cells, increasing the cell population from 85.41% to 90.86% . Additionally, gene expression analysis revealed upregulation of pro-apoptotic genes like p53 and Bax , while downregulating the anti-apoptotic gene Bcl-2 .

Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains such as Staphylococcus aureus.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound 10hStaphylococcus aureus16 µg/mL
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazineTBDTBD

These compounds often exhibit dual functions as both antimicrobial and anticancer agents, which is a significant advantage in therapeutic applications .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research on similar pyridazine derivatives indicates that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the promising biological activity of pyridazine derivatives:

  • Pyridazinone Derivatives : A study demonstrated that pyridazinone derivatives showed potent activity against melanoma and NSCLC with growth inhibition percentages ranging from 62% to over 100% .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications to the pyridazine structure can significantly enhance anticancer activity while reducing toxicity .
  • Combination Therapies : Some research suggests that combining pyridazine derivatives with existing anticancer drugs may improve efficacy and reduce side effects, highlighting their potential in combination therapy protocols .

類似化合物との比較

Comparison with Similar Compounds

The compound can be compared to other pyridazine-based derivatives, particularly those with substituents influencing pharmacological properties. Below is a detailed analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents Key Bioactivities Notable Findings Reference
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine Furan-2-yl, styrylsulfonyl-piperazine Inferred: Antimicrobial, CNS activity Structural complexity suggests enhanced solubility and target affinity vs. simpler analogs.
3-Aldehyde-1-phenylpyridazine (Compound 3e) Phenyl, aldehyde Antimicrobial (Gram+ bacteria, fungi) Superior to streptomycin in inhibiting S. aureus and C. albicans .
1-Phenylpyridazine derivatives Phenyl, varied alkyl/aryl groups Anti-inflammatory, antidepressant Bioavailability linked to pyridazine’s electron-deficient ring .

Key Comparisons :

Antimicrobial Activity: Compound 3e (3-aldehyde-1-phenylpyridazine) exhibited stronger antimicrobial activity than streptomycin, attributed to the aldehyde group’s electrophilic reactivity .

Structural Influence on Bioavailability: The styrylsulfonyl group in the target compound likely improves aqueous solubility compared to phenyl or alkyl substituents in simpler pyridazine analogs.

SAR (Structure-Activity Relationship) Insights :

  • Electron-withdrawing groups (e.g., sulfonyl, aldehyde) increase reactivity and binding to microbial enzymes.
  • Heteroaromatic substituents (e.g., furan) may improve interaction with hydrophobic pockets in target proteins.
  • Piperazine moieties facilitate conformational flexibility, critical for receptor binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。